4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 4-[bis(9,9-dimethylfluoren-2-yl)amino]azobenzene (C₄₂H₃₅N₃) features a central azobenzene core substituted at the 4-position with a bis(9,9-dimethylfluoren-2-yl)amino group. The IUPAC name—N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazen-1-yl)phenyl]-9H-fluoren-2-amine—reflects this topology, with two 9,9-dimethylfluorenyl moieties attached to the amino nitrogen.
Conformational Analysis
The molecule adopts a non-planar geometry due to steric hindrance between the dimethylfluorenyl groups and the azo bond. Density functional theory (DFT) models suggest a dihedral angle of ~112° between the fluorene planes and the central benzene ring, minimizing van der Waals repulsions. This distortion reduces π-orbital overlap, slightly diminishing electronic conjugation compared to planar azobenzene derivatives.
Table 1: Key Structural Parameters
Properties
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-(4-phenyldiazenylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H35N3/c1-41(2)37-16-10-8-14-33(37)35-24-22-31(26-39(35)41)45(30-20-18-29(19-21-30)44-43-28-12-6-5-7-13-28)32-23-25-36-34-15-9-11-17-38(34)42(3,4)40(36)27-32/h5-27H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVSHQOQWKLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040988 | |
| Record name | 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-70-9 | |
| Record name | 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene typically involves the following steps:
Formation of the Azobenzene Core: The azobenzene core can be synthesized through the diazotization of aniline derivatives followed by coupling with phenol or aniline derivatives.
Attachment of 9,9-Dimethylfluoren-2-yl Groups: The 9,9-dimethylfluoren-2-yl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of 9,9-dimethylfluorene with a suitable halogenated azobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene undergoes several types of chemical reactions:
Photoisomerization: The azobenzene group can undergo reversible photoisomerization between the trans and cis forms upon exposure to light of specific wavelengths.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the azobenzene moiety.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light sources are used to induce isomerization.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Photoisomerization: The major products are the trans and cis isomers of the compound.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing azobenzene moieties exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that derivatives of azobenzene can inhibit the growth of various bacteria and fungi. A series of aminothiazole-ligated azo derivatives were synthesized and tested against pathogens like Escherichia coli and Candida albicans, demonstrating promising Minimum Inhibitory Concentration (MIC) values .
| Compound | Target Microorganism | MIC (mg/mL) |
|---|---|---|
| 4b | E. coli | 0.0078 |
| 4j | Enterobacter cloacae | 0.125 |
| 4 | Candida albicans | <0.0042 |
Cancer Therapeutics
The azobenzene scaffold has been explored in drug delivery systems, particularly in theranostics—integrating therapeutic and diagnostic functions. A study demonstrated that an azobenzene-based drug delivery system could selectively target tumors, activate prodrugs under hypoxic conditions, and significantly reduce tumor growth in vivo . This highlights its potential in developing targeted cancer therapies.
Photoresponsive Materials
Azobenzene compounds are well-known for their photoisomerization properties, making them suitable for applications in photoresponsive materials. The incorporation of azobenzene into polymers allows for the development of materials that can change shape or properties upon exposure to light. This has implications in various fields such as soft robotics and adaptive optics .
Sensors and Actuators
The unique properties of azobenzene derivatives enable their use in sensors that respond to light stimuli, which can be utilized in environmental monitoring and biomedical applications. The ability to control the physical state of materials through light exposure opens avenues for innovative sensor designs.
Case Study 1: Antimicrobial Derivatives
A study synthesized a series of phenyldiazenyl derivatives which were tested for antimicrobial activity against multiple strains including Staphylococcus aureus. The results indicated that specific substitutions on the azobenzene structure enhanced antibacterial efficacy significantly compared to standard antibiotics .
Case Study 2: Drug Delivery Systems
In another investigation, researchers designed a mitochondrial-targeting unit using an azobenzene scaffold that served as both a fluorescence quencher and a nitrogen mustard deactivator. This system exhibited selective activation in tumor tissues, showcasing the potential for azobenzene-based compounds in advanced therapeutic applications .
Mechanism of Action
The primary mechanism of action of 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene involves its photoisomerization properties. Upon exposure to light, the azobenzene group undergoes a trans-cis isomerization, which can lead to changes in the molecular conformation and properties. This photoinduced change can be harnessed to control various molecular processes, such as binding interactions, molecular switches, and mechanical movements in materials.
Comparison with Similar Compounds
Table 1: Key Properties of BFlAB and Analogues
| Compound | Substituents | Tg (°C) | Amorphous Film Formation |
|---|---|---|---|
| BFlAB | Bis(9,9-dimethylfluoren-2-yl)amino | 97 | Yes |
| CN-BFlAB | Cyano + Bis(fluorenyl)amino | 117 | Yes |
| NO2-BFlAB | Nitro + Bis(fluorenyl)amino | 116 | Yes |
| DBAB | Di(biphenyl-4-yl)amino | Not reported | Yes |
| 4-Aminoazobenzene | Amino | Not reported | No (crystalline) |
- Substituent Effects: The bulky 9,9-dimethylfluorenyl groups in BFlAB and its derivatives (CN-BFlAB, NO2-BFlAB) suppress crystallization, enabling stable amorphous films. Replacing fluorenyl with biphenyl groups (DBAB) retains amorphousness but alters photoresponsiveness . Electron-withdrawing substituents (e.g., cyano in CN-BFlAB, nitro in NO2-BFlAB) increase Tg by enhancing intermolecular interactions. CN-BFlAB and NO2-BFlAB exhibit Tg values ~20°C higher than BFlAB .
Photoresponsive Behavior
Table 2: Photomechanical Performance
| Compound | Photoisomerization Rate (488 nm) | SRG Formation Efficiency | Key Applications |
|---|---|---|---|
| BFlAB | Moderate | High | Optical storage, sealants |
| CN-BFlAB | Slightly slower than BFlAB | High | Photomechanical films |
| NO2-BFlAB | Significantly slower | Moderate | Optical devices |
| DBAB | Not quantified | High | Molecular fibers |
| 4-Aminoazobenzene | Fast (crystalline phase) | Low (polarization-dependent) | Research |
- Kinetic Differences: The nitro group in NO2-BFlAB reduces isomerization rates due to strong electron-withdrawing effects, which stabilize the trans isomer. CN-BFlAB shows marginally slower kinetics than BFlAB, likely due to steric hindrance from the cyano group . Crystalline azobenzenes like 4-aminoazobenzene exhibit faster isomerization but poor SRG formation due to rigid molecular packing .
Surface Relief Grating (SRG) Formation
- Mechanism : In amorphous films (BFlAB, CN-BFlAB, DBAB), SRG formation follows light-induced mass transport, with grating depth dependent on laser polarization .
- Crystalline vs. Amorphous Systems: BFlAB-based amorphous films show polarization-independent SRG, whereas crystalline systems like 4-(dimethylamino)azobenzene (DAAB) require specific polarization alignment . DBAB and BFlAB derivatives form SRGs with efficiencies comparable to polymeric systems, highlighting their utility in microfabrication .
Biological Activity
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is a compound that has garnered attention due to its unique structural properties and potential biological applications. The compound features an azobenzene core, which is known for its photochromic properties, coupled with two 9,9-dimethylfluoren-2-yl groups. This combination not only imparts interesting photophysical characteristics but also suggests various biological activities, including antimicrobial and anti-inflammatory effects.
- Molecular Formula : C42H35N3
- Molecular Weight : 581.75 g/mol
- Melting Point : 167 °C
- Color : Light yellow to orange
- λmax (Toluene) : 451 nm
The primary mechanism of action for this compound involves its ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light. This property can lead to significant changes in molecular conformation and interactions with biological targets, making it valuable for applications in photopharmacology and drug delivery systems .
Antimicrobial Activity
Compounds containing an azo linker have demonstrated a wide spectrum of antimicrobial activities. Studies indicate that derivatives of azobenzene exhibit significant effects against various bacterial strains:
- Antibacterial Properties :
- Compounds with azobenzene linkers have shown activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For example, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as against E. coli and against S. aureus, outperforming standard antibiotics like gentamicin .
- Antifungal Activity :
Anti-inflammatory and Antitumor Effects
Research indicates that azobenzene compounds possess anti-inflammatory and antitumor activities, potentially through mechanisms involving the inhibition of DNA, RNA, and protein synthesis. Their ability to modulate cellular pathways may provide therapeutic benefits in treating inflammatory diseases and cancers .
Case Studies
- Photopharmacology Application :
-
Antimicrobial Screening :
- A series of synthesized azobenzene derivatives were screened for antimicrobial activity against multiple bacterial strains. The results highlighted the effectiveness of specific substitutions on the aromatic rings, enhancing their biological activity against Gram-positive and Gram-negative bacteria .
Summary Table of Biological Activities
Q & A
Q. How does this compound compare to 9,9-Bis(4-aminophenyl)fluorene (CAS 15499-84-0) in terms of thermal stability and electronic properties?
Q. What role does the dimethylfluorene moiety play in enhancing hole-transport properties compared to unsubstituted fluorene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
